molecular formula C9H14N2O2 B4431561 N-isobutyl-5-methyl-3-isoxazolecarboxamide

N-isobutyl-5-methyl-3-isoxazolecarboxamide

Cat. No. B4431561
M. Wt: 182.22 g/mol
InChI Key: NMKLZIWEEVNMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-5-methyl-3-isoxazolecarboxamide (IBMX) is a synthetic compound that has been widely used in scientific research. It belongs to the class of isoxazole derivatives and has a molecular weight of 194.25 g/mol. IBMX has been extensively studied for its effects on various biochemical and physiological processes, making it a valuable tool for researchers.

Mechanism of Action

N-isobutyl-5-methyl-3-isoxazolecarboxamide works by inhibiting the activity of phosphodiesterase enzymes, which are responsible for breaking down cAMP and cGMP. This inhibition leads to an increase in intracellular levels of these molecules, which in turn activates various signaling pathways. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the activation of protein kinase A (PKA) and other downstream effectors.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in learning and memory. It has also been shown to increase the contractility of cardiac muscle, making it useful in the treatment of heart failure. Additionally, this compound has been shown to increase the secretion of insulin from pancreatic beta cells, making it useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isobutyl-5-methyl-3-isoxazolecarboxamide is its ability to increase intracellular levels of cAMP and cGMP, which can activate various signaling pathways. This makes it a valuable tool for researchers studying these pathways. Additionally, this compound has been shown to have a low toxicity profile, making it safe for use in laboratory experiments.
However, there are also limitations to the use of this compound in laboratory experiments. One limitation is its non-specificity, as it can inhibit multiple phosphodiesterase enzymes. This can make it difficult to determine the specific effects of this compound on a particular pathway. Additionally, this compound has a short half-life, which can make it difficult to maintain consistent levels of the compound over time.

Future Directions

There are several future directions for the use of N-isobutyl-5-methyl-3-isoxazolecarboxamide in scientific research. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may be useful in the treatment of obesity and metabolic disorders, as it has been shown to increase the secretion of adiponectin, a hormone involved in glucose metabolism. Finally, this compound may be useful in the development of new drugs for the treatment of cardiovascular diseases, as it has been shown to have positive effects on cardiac function.

Scientific Research Applications

N-isobutyl-5-methyl-3-isoxazolecarboxamide has been used in a wide range of scientific research applications, including neuroscience, cardiovascular research, and endocrinology. It has been used as a phosphodiesterase inhibitor, which increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This has led to its use in studies related to learning and memory, as well as in the treatment of various cardiovascular diseases.

properties

IUPAC Name

5-methyl-N-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)5-10-9(12)8-4-7(3)13-11-8/h4,6H,5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKLZIWEEVNMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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